2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any known uses or applications. It may also include information about its discovery or synthesis.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. It may also discuss any challenges or innovations associated with the synthesis.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions. It may also include mechanistic studies to understand how these reactions occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studies of its spectroscopic properties.Scientific Research Applications
1. Potential in Angiotensin Receptor Antagonists
2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole derivatives have been studied for their potential as spacers in the synthesis of non-peptide angiotensin receptor antagonists. This application is significant in the development of treatments for hypertension and heart failure. The oxadiazole derivatives exhibit specific structural characteristics, such as π–π interactions and C–H⋯O interactions, which are crucial for their function in this context (Meyer et al., 2003).
2. Corrosion Inhibition
Oxadiazole derivatives, including those similar to 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole, have been investigated for their inhibitive properties in corrosion control. Studies have shown these compounds to be effective in inhibiting both cathodic and anodic reactions in metals, suggesting their utility in industries where metal corrosion is a concern, such as in cooling water systems (Rochdi et al., 2014).
3. Delayed Luminescence in Organic Light-Emitting Diodes (OLEDs)
Compounds related to 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole have been found to exhibit delayed luminescence, making them useful in the field of organic light-emitting diodes (OLEDs). These compounds, when used as emitters in OLEDs, have shown to yield high external quantum efficiency values, indicating their potential in enhancing the performance and efficiency of OLEDs (Cooper et al., 2022).
4. Antibacterial Activity
Certain derivatives of 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole have been synthesized and tested for their antimicrobial activity against a range of bacteria, mold, and yeast. These studies highlight the potential of these compounds in developing new antibacterial agents (Tien et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or mechanistic studies.
properties
IUPAC Name |
2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-12-11-8(2)13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBFWOENIDUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948760 | |
Record name | 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
CAS RN |
25877-53-6 | |
Record name | NSC137997 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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